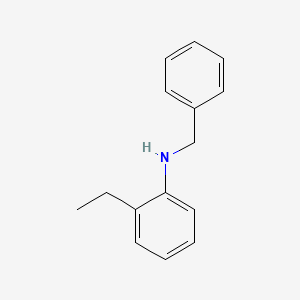
N-benzyl-2-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-ethylaniline, also known as N-Ethyl-N-phenylbenzylamine, is a chemical compound with the molecular formula C15H17N . It is a colorless to light-colored liquid .
Synthesis Analysis
The synthesis of N-benzyl-2-ethylaniline can be achieved by the reaction of N-ethylaniline and benzyl chloride in the presence of a phase transfer catalyst . The synthesis of amines like N-benzyl-2-ethylaniline often involves S N 2 reactions of alkyl halides. Ammonia and other amines are good nucleophiles in S N 2 reactions .Molecular Structure Analysis
The molecular structure of N-benzyl-2-ethylaniline consists of a benzene ring attached to a nitrogen atom, which is further connected to an ethyl group and a benzyl group .Chemical Reactions Analysis
Amines like N-benzyl-2-ethylaniline can participate in various chemical reactions. They can act as nucleophiles in S N 2 reactions with alkyl halides . They can also undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis
N-benzyl-2-ethylaniline is a colorless to light-colored liquid . It has a molecular weight of 211.30 . It is insoluble in water and denser than water .Applications De Recherche Scientifique
Synthesis and Mechanism Insights :
- N-benzyl-2-ethylaniline is used in the synthesis of dyestuff intermediates. Ayyangar et al. (2007) describe an alternative one-pot synthesis method for this compound using aniline as the starting material. This approach also extends to the preparation of other substituted N-benzyl-N-ethylanilines, offering new insights into the reaction mechanism and proposing a more economical synthesis process (Ayyangar et al., 2007).
Catalysis in Organic Reactions :
- Klopstra et al. (2003) used ethylbenzene and 4-ethylanisole, closely related to N-benzyl-2-ethylaniline, as model substrates in their study on benzylic oxidation. They explored non-heme iron catalysts with various ligands, demonstrating effective oxidation and the production of benzylic alcohol and ketone (Klopstra et al., 2003).
Electrochemical Studies :
- Malinauskas and Holze (1999) conducted electrooxidation studies on N-alkylsubstituted anilines, including N-ethylaniline, which is structurally similar to N-benzyl-2-ethylaniline. Their research used in situ UV-vis spectroelectrochemistry to investigate the electrooxidation process and intermediate formation in acidic solutions (Malinauskas & Holze, 1999).
Crystallography and Molecular Interactions :
- Govindaraj et al. (2015) studied the crystal structure of a compound involving 4-ethylaniline, providing insights into molecular interactions and structural characteristics. They focused on the coordination environment and hydrogen bonding within the crystalline structure (Govindaraj et al., 2015).
Spectroscopy and Electron Transfer Studies :
- Kimura, Tsubomura, and Nagakura (1964) analyzed the vacuum ultraviolet absorption spectra of aniline and its derivatives, including N-ethylaniline. Their work provided insights into the π→π* transition bands and intramolecular charge-transfer characteristics of these compounds (Kimura, Tsubomura, & Nagakura, 1964).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-2-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJPRUDJLIJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-ethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

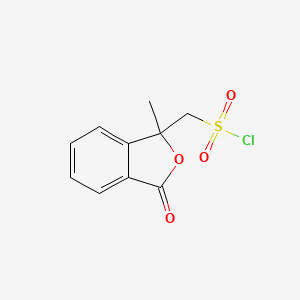
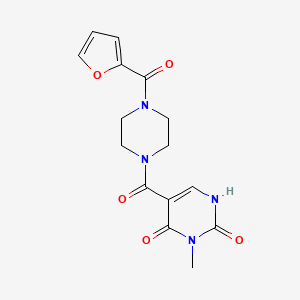

![2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2894233.png)

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2894236.png)
![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)
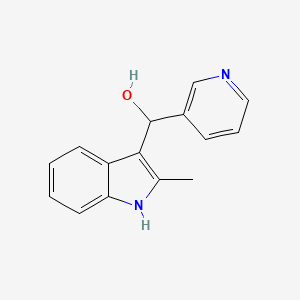
amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)
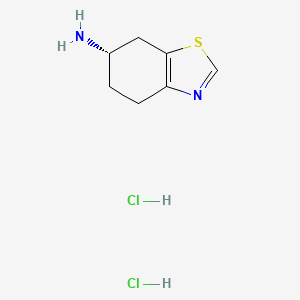


![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)